molecular formula C9H19NO3 B573654 (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate CAS No. 167216-17-3

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Cat. No.: B573654
CAS No.: 167216-17-3
M. Wt: 189.255
InChI Key: JSZOAOLSEKSNTD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-4-hydroxy-2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (4-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a secondary alcohol .

Scientific Research Applications

®-tert-Butyl (4-hydroxybutan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions are crucial for its applications in biochemical and pharmaceutical research .

Biological Activity

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, also known as 4-hydroxybutan-2-yl carbamate, is an organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered significant interest in pharmacology and biochemistry due to its potential biological activities, particularly in enzyme interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 497861-77-5

The compound features a tert-butyl group attached to a carbamate functional group and a 4-hydroxybutan-2-yl moiety. Its structure allows for diverse interactions within biological systems, making it a candidate for drug development.

This compound primarily acts through the following mechanisms:

  • Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to modulation of their activity. This interaction may inhibit or enhance enzymatic reactions depending on the target enzyme.
  • Substrate Role : The compound can serve as a substrate for specific enzymes, facilitating the formation of biologically active metabolites that may contribute to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that this compound can protect astrocytes against amyloid beta-induced toxicity, which is relevant in the context of Alzheimer's disease. It has been observed to reduce oxidative stress markers and improve cell viability in vitro .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to lower levels of pro-inflammatory cytokines such as TNF-α in cell cultures exposed to amyloid beta peptides, suggesting potential anti-inflammatory effects .

Study on Neuroprotection

In a study investigating the effects of this compound on astrocytes stimulated with amyloid beta (Aβ1-42), researchers found that:

  • Treatment with the compound significantly improved cell viability when co-administered with Aβ1-42.
  • The compound reduced malondialdehyde (MDA) levels, indicating decreased oxidative stress compared to untreated controls .

Enzymatic Activity Assessment

Another study assessed the compound's role as a substrate in various enzymatic reactions. Results indicated that this compound could participate in metabolic pathways involving key enzymes, enhancing our understanding of its potential applications in drug design.

Comparative Analysis

Compound NameKey Features
This compoundNeuroprotective, anti-inflammatory properties
Tert-butyl carbamateLacks hydroxyl functionality; primarily used as an intermediate
4-Hydroxybutan-2-oneContains hydroxyl but lacks carbamate functionality

The unique combination of hydroxyl and carbamate functionalities in this compound allows it to engage in a wider range of biochemical interactions compared to structurally similar compounds.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZOAOLSEKSNTD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.